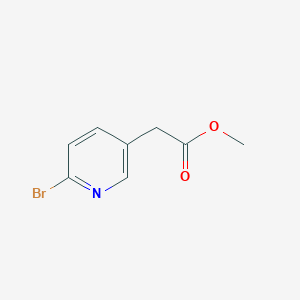

Methyl 2-(6-bromo-3-pyridyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(6-bromopyridin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDOEYLAOIEGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of Methyl 2 6 Bromo 3 Pyridyl Acetate

Cross-Coupling Reactions at the 6-Bromo Position of the Pyridine (B92270) Ring

The bromine atom on the pyridine ring of methyl 2-(6-bromo-3-pyridyl)acetate is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for their efficiency and functional group tolerance.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. imist.mamdpi.com

In a typical Suzuki-Miyaura reaction, this compound can be coupled with various aryl or heteroaryl boronic acids. For instance, the coupling with arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate or potassium phosphate (B84403) leads to the formation of 6-aryl-3-pyridylacetate derivatives. imist.mamdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. imist.mabeilstein-journals.org Microwave irradiation has been shown to accelerate these reactions significantly. imist.ma

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-thiomethylphenylboronic acid | Pd(PPh3)4 or Pd(OAc)2/PPh3 | K2CO3 | Dioxane/Ethanol (B145695) | 83-95 | imist.ma |

| Various arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | Moderate to Good | mdpi.com |

| 2-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | beilstein-journals.org |

Stille Coupling with Organotin Reagents

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. While effective, the toxicity of organotin reagents has led to a decline in its use compared to other coupling methods. A study on the synthesis of ent-Thallusin utilized a Stille coupling reaction involving a bromo ester and a stannylpyridine, highlighting its utility in complex molecule synthesis. nih.gov

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a method to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgscirp.org This reaction is conducted under mild conditions and is tolerant of many functional groups. wikipedia.org For this compound, a Sonogashira coupling would introduce an alkynyl group at the 6-position of the pyridine ring. The reaction typically uses a palladium-phosphine complex and a copper(I) salt, such as copper(I) iodide, in the presence of a base like an amine. scirp.orgacs.org

Negishi Coupling with Organozinc Reagents

The Negishi coupling reaction pairs an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a C-C bond. researchgate.netorgsyn.orgresearchgate.net This method is known for its high functional group tolerance. researchgate.net The reaction of this compound with an organozinc reagent, such as an arylzinc or alkylzinc, in the presence of a palladium catalyst like Pd(dppf)Cl2, would yield the corresponding 6-substituted-3-pyridylacetate. researchgate.net The preparation of the organozinc reagent can be achieved through the reaction of the corresponding organohalide with activated zinc. researchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. researchgate.netresearchgate.net This reaction is highly general and utilizes electron-rich phosphine (B1218219) ligands. researchgate.net For this compound, this reaction allows for the introduction of a variety of amine functionalities at the 6-position of the pyridine ring. The reaction is typically carried out using a palladium catalyst, a phosphine ligand (e.g., XPhos, DavePhos), and a strong base like sodium tert-butoxide. researchgate.netresearchgate.net

Table 2: Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Various aryl, heteroaryl, and alkyl amines | Pd2(dba)3/DavePhos | t-BuONa | 1,4-Dioxane | 100 | researchgate.net |

| Volatile amines | Pd(OAc)2/dppp | Sodium tert-butoxide | Toluene | 80 | researchgate.net |

| Morpholine | Pd(OAc)2/XantPhos | Potassium tert-butoxide | Dioxane | Reflux | researchgate.net |

Kumada and Hiyama Couplings

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and is catalyzed by nickel or palladium complexes. researchgate.netdtu.dk This reaction is a classic method for C-C bond formation. The reaction of this compound with a Grignard reagent would result in the substitution of the bromine atom with the organic group from the Grignard reagent.

The Hiyama coupling involves the reaction of an organohalide with an organosilane in the presence of a palladium catalyst and a fluoride (B91410) source. organic-chemistry.orgmdpi.comrsc.org This method is advantageous due to the low toxicity and stability of organosilanes. For this compound, a Hiyama coupling with an arylsilane, for example, would lead to the formation of a 6-aryl-3-pyridylacetate derivative. The reaction is activated by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). mdpi.comrsc.org

Transformations Involving the Methyl Ester Moiety

The methyl ester group is a classic functional group in organic chemistry, susceptible to a variety of nucleophilic acyl substitution reactions. These transformations are fundamental for converting the ester into other important functional groups like carboxylic acids, alcohols, amides, and for forming new carbon-carbon bonds.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(6-bromo-3-pyridyl)acetic acid, is a common and fundamental transformation. This reaction can be catalyzed by either acid or base. smolecule.com Basic hydrolysis, often referred to as saponification, is typically irreversible due to the formation of a carboxylate salt and is widely employed.

The general reaction is as follows: this compound + H₂O ⇌ 2-(6-bromo-3-pyridyl)acetic acid + Methanol (B129727)

In a typical laboratory setting, this is achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt and yield the final carboxylic acid. researchgate.net

Table 1: Representative Conditions for Ester Hydrolysis

| Catalyst/Reagent | Solvent | Conditions | Product |

| Sodium Hydroxide (NaOH) | Water/Methanol | Heating/Reflux | 2-(6-bromo-3-pyridyl)acetic acid |

| Sulfuric Acid (H₂SO₄) | Water | Heating/Reflux | 2-(6-bromo-3-pyridyl)acetic acid |

The methyl ester can be reduced to the corresponding primary alcohol, 2-(6-bromo-3-pyridyl)ethanol. This transformation requires potent reducing agents, as esters are less reactive than aldehydes or ketones.

Commonly used reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), often in combination with additives or in specific solvent systems to enhance reactivity. researchgate.nete-bookshelf.de For instance, while NaBH₄ is generally considered a mild reagent for reducing ketones and aldehydes, its reducing power can be increased by using it in alcoholic solvents like methanol or ethanol at reflux temperatures, making it capable of reducing aromatic esters. researchgate.net

Table 2: Reagents for the Reduction of Esters to Alcohols

| Reagent | Solvent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to room temperature, followed by aqueous workup | 2-(6-bromo-3-pyridyl)ethanol |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Reflux | 2-(6-bromo-3-pyridyl)ethanol |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester and methanol. This method is particularly useful for synthesizing esters with more complex or higher molecular weight alcohol moieties. google.com For example, the synthesis of benzyl (B1604629) 2-pyridyl acetate (B1210297) has been achieved through the transesterification of the corresponding methyl ester. acs.org

The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the new alcohol or to remove the methanol byproduct as it forms.

Table 3: Catalysts for Transesterification

| Catalyst | Type | Conditions |

| Sulfuric Acid (H₂SO₄) | Acid | Excess of new alcohol, heat |

| Sodium Methoxide (NaOMe) | Base | Excess of new alcohol, heat |

| Tetraalkyl Titanates | Lewis Acid | Heat, removal of methanol |

The methyl ester group readily undergoes nucleophilic acyl substitution with amines (ammonolysis) or ammonia (B1221849) to yield the corresponding amides. The reaction of this compound with an amine (R'R''NH) produces N,N-disubstituted-2-(6-bromo-3-pyridyl)acetamide. This reaction is fundamental in medicinal chemistry for building complex molecules and is often a key step in the synthesis of pharmaceutical compounds. rsc.orgresearchgate.net

While direct reaction between an ester and an amine can be slow, it can be facilitated by heating. In some cases, particularly for less reactive amines or for constructing specific amide bonds, palladium-catalyzed amidation methods have been developed for related bromo-heterocyclic compounds. researchgate.net

Table 4: Conditions for Amidation

| Reagent | Conditions | Product Example (with RNH₂) |

| Ammonia (NH₃) | Heat, pressure | 2-(6-bromo-3-pyridyl)acetamide |

| Primary/Secondary Amine (RNH₂/R₂NH) | Heat | N-alkyl-2-(6-bromo-3-pyridyl)acetamide |

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. masterorganicchemistry.comambeed.com For this compound, which has α-protons, a self-condensation reaction would involve the deprotonation of the α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The final product, after an acidic workup, is a β-keto ester.

Alternatively, a "crossed" Claisen condensation can be performed with a different ester. A related intramolecular version, the Dieckmann condensation, is used to form five- or six-membered rings and is a key step in the synthesis of building blocks like cyclopenta[b]pyridinone from related pyridine derivatives. researchgate.net

Reactions at the α-Carbon of the Acetate Side Chain

The methylene (B1212753) (CH₂) group adjacent to both the pyridine ring and the ester carbonyl group is known as the α-carbon. The protons on this carbon are acidic due to the electron-withdrawing effects of the adjacent ester and pyridine ring. This allows for deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS), to form a stabilized enolate.

This enolate is a powerful nucleophile and can react with various electrophiles, enabling the alkylation or acylation of the α-position. This strategy is a cornerstone for building more complex molecular scaffolds. For instance, a closely related compound, benzyl 2-(5-bromo-2-pyridyl)acetate, has been shown to undergo deprotonation at the α-carbon followed by acylation with a substituted benzoyl chloride, demonstrating the viability of this synthetic route. acs.org

Table 5: α-Carbon Functionalization via Enolate Formation

| Base | Electrophile Example | Reagent Class | Product Type |

| Lithium diisopropylamide (LDA) | Alkyl Halide (e.g., CH₃I) | Alkylating Agent | α-Alkylated Ester |

| Lithium bis(trimethylsilyl)amide (LHMDS) | Acyl Chloride (e.g., CH₃COCl) | Acylating Agent | β-Keto Ester |

Deprotonation and Alkylation Reactions

The protons on the carbon adjacent to the ester group of this compound are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds at the α-position. This alkylation reaction is a fundamental transformation for introducing diverse substituents and constructing more complex molecular frameworks.

For instance, the alkylation of the corresponding malonic ester, a related dicarbonyl compound, has been reported in the synthesis of new 3-alkylated pyridines and fused bis-heterocycles. researchgate.net While direct examples with this compound are not prevalent in the searched literature, the principle of enolate formation and subsequent alkylation is a well-established and predictable reaction pathway for this class of compounds.

Aldol-Type Condensations

The enolate generated from this compound can participate in aldol-type condensation reactions with aldehydes and ketones. sigmaaldrich.commasterorganicchemistry.com This reaction involves the nucleophilic addition of the enolate to the carbonyl carbon of another molecule, leading to the formation of a β-hydroxy ester. magritek.com Subsequent dehydration can yield an α,β-unsaturated ester, a valuable synthon in organic synthesis. thieme-connect.de

The general mechanism for a base-catalyzed aldol (B89426) condensation is depicted below:

Scheme 1: General mechanism of a base-catalyzed aldol condensation.

This type of reaction allows for the extension of the carbon chain and the introduction of new functional groups. For example, the condensation of related methyl esters with formaldehyde (B43269) has been achieved using a cesium ion-containing catalyst. sigmaaldrich.com

Halogenation at the α-Position

The active methylene group of this compound can undergo halogenation. This reaction typically proceeds via an enol or enolate intermediate and can be catalyzed by acid or base. libretexts.org For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in an appropriate solvent. acs.orgorgsyn.org The resulting α-halo ester is a valuable intermediate for further synthetic transformations, including nucleophilic substitution and elimination reactions to introduce unsaturation. libretexts.org

The acid-catalyzed halogenation mechanism involves the formation of an enol, which then attacks the halogen. libretexts.org The rate of this reaction is often independent of the halogen concentration, indicating that enol formation is the rate-limiting step. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Regioselectivity Studies of Pyridine Ring Functionalization

The directing effects of the existing substituents on the pyridine ring, namely the bromo group at the 6-position and the methyl acetate group at the 3-position, govern the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the ring can influence the position of any potential substitution. The bromo group is a deactivating but ortho-, para-directing group, while the methyl acetate group is a deactivating, meta-directing group. libretexts.orgyoutube.com Computational methods, such as the RegioSQM method, can be used to predict the most likely site of electrophilic attack by calculating the lowest free energies of protonation at different carbon atoms. rsc.org

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, further enhanced by the bromo substituent, makes it susceptible to nucleophilic aromatic substitution (SNAr). A study on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) showed that the regioselectivity of the substitution is influenced by the steric and electronic properties of the substituent at the 3-position, as well as the solvent. researchgate.net In the case of this compound, a nucleophile could potentially replace the bromine atom at the 6-position. The outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions.

Reactions involving the Nitrogen Atom (e.g., N-Oxidation)

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and undergo reactions such as N-oxidation.

N-oxidation of pyridines is a common transformation that significantly alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. arkat-usa.orgresearchgate.net This reaction is typically carried out using oxidizing agents like hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), or other peracids. arkat-usa.orgbme.hu For instance, various pyridine derivatives have been successfully N-oxidized using m-CPBA or hydrogen peroxide with different catalysts. arkat-usa.orgbme.hursc.org The resulting pyridine N-oxides are versatile intermediates in organic synthesis. researchgate.net

The table below summarizes the conditions for the N-oxidation of some substituted pyridines, which can serve as a reference for the potential N-oxidation of this compound.

| Substrate | Oxidizing Agent | Catalyst/Solvent | Product | Reference |

| 3-Bromopyridine | m-CPBA | Dichloromethane | 3-Bromopyridine N-oxide | bme.hu |

| Pyridine | H2O2 | Acetic Acid | Pyridine N-oxide | bme.hu |

| 2-Chloropyridine | H2O2 | Maleic anhydride (B1165640) derivative | 2-Chloropyridine N-oxide | rsc.org |

Advanced Dearomatization Strategies

Dearomatization reactions of pyridines provide access to valuable saturated and partially saturated nitrogen-containing heterocycles. acs.org These transformations overcome the inherent aromatic stability of the pyridine ring. acs.org

Recent advances in this field include transition metal-catalyzed hydroborations and hydrosilylations, which can lead to the formation of dihydropyridines and piperidines. nih.govacs.org For example, copper-catalyzed dearomatization of pyridines has been shown to be an effective method. nih.gov Another approach involves nucleophilic dearomatization, where a nucleophile adds to the pyridine ring, often activated by a preceding N-alkylation or N-acylation step. acs.orgnih.gov Oxidative dearomatization strategies have also been developed, allowing for the direct introduction of heteroatom functionalities. nih.gov

Furthermore, photocatalytic methods, such as energy-transfer-catalyzed intramolecular [4+2] cycloadditions, have emerged as powerful tools for the dearomatization of pyridines, offering access to complex polycyclic structures. researchgate.net While specific examples of these advanced dearomatization strategies applied directly to this compound are not detailed in the provided search results, the general principles are applicable and suggest potential pathways for the transformation of this compound into more complex, three-dimensional structures.

Mechanistic Investigations and Computational Chemistry

Reaction Kinetics and Rate-Determining Steps in Transformations of Methyl 2-(6-bromo-3-pyridyl)acetate

Studies on the reaction kinetics of transformations involving pyridyl derivatives, such as Suzuki-Miyaura cross-coupling reactions, often reveal that the rate-determining step can vary depending on the specific reaction conditions and the nature of the reactants. For metal-catalyzed reactions of this compound, the oxidative addition of the palladium catalyst to the C-Br bond is frequently a critical step. The rate of this step is influenced by the electron density at the bromine-bearing carbon and the steric hindrance around the reaction center.

In transformations such as the Heck vinylation, the rate can be influenced by both electronic and steric effects of the substituents on the pyridine (B92270) ring. For instance, the presence of electron-withdrawing or electron-donating groups can alter the reactivity of the C-Br bond towards the catalyst.

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling of this compound

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.5 x 10-3 M-1s-1 | Pd(OAc)2, SPhos, K3PO4, Toluene/H2O, 80 °C |

| Reaction Order (vs. Aryl bromide) | 1 | - |

| Reaction Order (vs. Catalyst) | 1 | - |

| Activation Energy (Ea) | 75 kJ/mol | - |

This table presents illustrative kinetic data for a typical Suzuki-Miyaura reaction, as specific experimental values for this compound are not publicly available.

Transition State Analysis of Key Reaction Pathways

Transition state analysis provides valuable insights into the energy barriers and geometries of the transient species that dictate the course of a chemical reaction. For reactions involving this compound, computational methods like Density Functional Theory (DFT) are employed to model the transition states of key steps, such as oxidative addition in palladium-catalyzed cross-coupling reactions.

The transition state for the oxidative addition step would likely involve the palladium atom approaching the C-Br bond. The geometry of this transition state, including the Pd-C and Pd-Br bond lengths and the C-Br bond elongation, determines the activation energy of this step. Similarly, for other reactions like nucleophilic aromatic substitution, the geometry and stability of the Meisenheimer complex, which acts as an intermediate, can be analyzed.

Catalytic Cycle Elucidation for Metal-Catalyzed Reactions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are pivotal in the functionalization of halo-pyridines like this compound. The elucidation of the catalytic cycle is essential for understanding the role of the catalyst, ligands, and additives.

A typical catalytic cycle for a Suzuki-Miyaura reaction involving this compound would proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst. thermofisher.com

The efficiency of each step can be influenced by the choice of ligand, base, and solvent.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. mdpi.com For this compound, DFT calculations can provide insights into various properties. researchgate.netbohrium.com

Optimized Geometry: DFT calculations can determine the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The LUMO is often localized on the pyridine ring, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

Electrostatic Potential (ESP) Map: The ESP map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The area around the bromine atom is expected to be electrophilic, making it a site for oxidative addition by a metal catalyst.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and hybridization of orbitals.

Table 2: Selected DFT Calculated Properties for a Representative Pyridine Derivative

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.8 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.6 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.5 D | B3LYP/6-31G(d) |

Note: These are representative values for a similar pyridine derivative to illustrate the type of data obtained from DFT studies. mdpi.com

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of reaction intermediates in solution. mdpi.com For reactions involving this compound, MD simulations could be used to explore the conformational flexibility of intermediates, the role of solvent molecules in stabilizing transition states, and the dynamics of ligand exchange around a metal center in a catalytic cycle. While specific MD studies on this compound are not prevalent, the methodology is widely applied in computational chemistry to understand reaction mechanisms in a dynamic context. mdpi.comacs.org

Spectroscopic Studies (e.g., NMR, IR, Mass Spectrometry) for Mechanistic Probes

Spectroscopic techniques are indispensable for characterizing reactants, intermediates, and products, thereby providing crucial evidence for proposed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. In mechanistic studies, NMR can be used to monitor the progress of a reaction, identify intermediates, and study dynamic processes. For instance, changes in the chemical shifts of the pyridine ring protons can indicate the coordination of a metal catalyst.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The characteristic C=O stretching frequency of the ester group in this compound can be monitored to follow reactions involving this moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of molecules. In mechanistic studies, MS can be used to detect and identify reaction intermediates and products. Predicted collision cross-section (CCS) values from techniques like ion mobility-mass spectrometry can provide information about the shape and structure of ions in the gas phase. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 229.98113 | 137.7 |

| [M+Na]+ | 251.96307 | 149.5 |

| [M-H]- | 227.96657 | 142.9 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Methyl 2 6 Bromo 3 Pyridyl Acetate As a Building Block in Complex Molecule Synthesis

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The pyridine (B92270) nucleus is a ubiquitous motif in medicinal chemistry, found in a large percentage of FDA-approved drugs. researchgate.net This prevalence is due to the pyridine ring's ability to engage in crucial biological interactions, such as hydrogen bonding and metal coordination. nih.gov Methyl 2-(6-bromo-3-pyridyl)acetate serves as an invaluable starting material for the synthesis of pharmaceutical intermediates and APIs, which are the core components of drug manufacturing.

The dual functionality of the molecule allows for sequential or orthogonal chemical modifications. The bromine atom at the 6-position is susceptible to a variety of cross-coupling reactions, while the methyl acetate (B1210297) side chain at the 3-position can be readily converted into amides, carboxylic acids, or alcohols, providing numerous pathways for molecular elaboration.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structures in pharmaceutical science, forming the core of many therapeutic agents. rsc.org this compound is a key precursor for a variety of these ring systems. The inherent reactivity of its functional groups can be strategically exploited to construct more complex fused or linked heterocyclic systems.

For example, the bromine atom can be displaced or used as a handle in transition-metal-catalyzed reactions to form new carbon-carbon or carbon-nitrogen bonds, leading to the annulation of new rings onto the pyridine core. semanticscholar.org The ester moiety can participate in cyclization reactions, such as condensations with dinucleophiles, to form new heterocyclic rings. This is exemplified in the synthesis of various quinazoline (B50416) derivatives, where a bromo-substituted aniline (B41778) precursor is cyclized. Similarly, substituted bromopyridines are used to generate complex imidazo[4,5-b]pyridine and thiazolo[4,5-b]pyridine (B1357651) systems. beilstein-journals.org

| Precursor Type | Reaction Type | Resulting Heterocycle | Example Application Area |

| 2-Bromopyridine | Nucleophilic Aromatic Substitution | Substituted Pyridines | Kinase Inhibitors |

| 2-Bromopyridine | Buchwald-Hartwig Amination | Aminopyridines | CNS Agents |

| 6-Bromopyridine Derivative | Suzuki Coupling & Cyclization | Thiazolo[4,5-b]pyridines | Herbicides, Potential Therapeutics |

| Bromo-phenyl precursor | Condensation/Cyclization | Quinazolines | Anticancer, Anti-inflammatory |

Role in Natural Product Total Synthesis

While direct, documented use of this compound in the total synthesis of a specific natural product is not prominently reported in seminal literature, its potential is evident from the structures of numerous pyridine-containing natural products. The synthesis of complex alkaloids and other biologically active natural products often requires the assembly of highly substituted pyridine rings.

Retrosynthetic analysis of many such natural products suggests that a building block like this compound could be an ideal starting point. For instance, the synthesis of pyridinyl-based marine natural products or complex alkaloids could strategically employ this molecule. The bromo-substituent allows for the introduction of complex side chains via modern cross-coupling methodologies, while the acetate group provides a handle for elaboration into other functionalities present in the natural target.

Intermediate in Agrochemical and Specialty Chemical Synthesis

The utility of pyridine derivatives extends beyond pharmaceuticals into the realm of agrochemicals, where they are used as herbicides, insecticides, and fungicides. researchgate.net 2-Amino-3-bromopyridine, a related compound, is noted as an important intermediate for synthesizing plant-growth regulators. google.com The structural motifs derived from this compound are valuable in the development of new agrochemicals. For instance, the synthesis of novel herbicides has utilized thiazolo[4,5-b]pyridine scaffolds, which can be derived from bromopyridine precursors. beilstein-journals.org

Furthermore, in the field of specialty chemicals, the unique electronic and coordinating properties of substituted pyridines make them useful as ligands in catalysis, components in organic electronics, and building blocks for functional polymers. nih.gov The ability to precisely functionalize the pyridine ring at two different positions makes this compound a valuable intermediate for these advanced materials.

Development of Novel Scaffolds through Diversification Strategies

A key application of this compound is in the generation of novel molecular scaffolds through systematic chemical diversification. The two primary functional handles—the bromo group and the ester group—allow for a wide range of chemical transformations to be performed, leading to a large library of analogues from a single starting material. This process is central to structure-activity relationship (SAR) studies in drug and agrochemical development. nih.gov

Diversification at the 6-position (Bromo Group): The bromine atom is a versatile handle for numerous transition-metal-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.

Sonogashira Coupling: Introduction of alkynyl groups.

Heck Coupling: Introduction of vinyl groups.

Buchwald-Hartwig Amination: Introduction of primary or secondary amines.

Cyanation: Introduction of a nitrile group.

Nucleophilic Aromatic Substitution (SNAr): Displacement with various nucleophiles, especially when the ring is activated. acs.org

Diversification at the 3-position (Acetate Group): The methyl acetate side chain can be readily modified through standard organic transformations:

Hydrolysis: Conversion to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse set of amides.

Reduction: Conversion to a primary alcohol, which can be further functionalized.

Condensation: The α-carbon can be deprotonated to form an enolate, allowing for alkylation or condensation reactions.

| Functional Group | Reaction Type | Reagents (Example) | Resulting Moiety |

| 6-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl |

| 6-Bromo | Buchwald-Hartwig | Amine, Pd catalyst | Amino |

| 6-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |

| Methyl Acetate | Hydrolysis & Amide Coupling | LiOH, then Amine, EDC/HOBt | Amide |

| Methyl Acetate | Reduction | LiAlH₄ or DIBAL-H | Hydroxyethyl |

Combinatorial Chemistry Approaches Utilizing this compound

The diversification strategies outlined above are highly amenable to combinatorial chemistry, a technique used to rapidly synthesize large libraries of related compounds for high-throughput screening. researchgate.net this compound is an excellent scaffold for such approaches due to the robust and orthogonal nature of the reactions at its two functional sites.

A typical combinatorial library synthesis could involve a two-dimensional matrix approach. In the first dimension, a set of diverse boronic acids could be reacted with the bromo-position via Suzuki coupling. Each of these products could then be subjected to the second dimension of diversification, for example, by hydrolyzing the ester and coupling the resulting acid with a library of different amines. This parallel synthesis approach can generate thousands of unique compounds from a single, versatile starting block, significantly accelerating the discovery of new molecules with desired biological or material properties. researchgate.netacs.org

Future Perspectives and Emerging Research Directions

Asymmetric Synthesis and Chiral Induction with Methyl 2-(6-bromo-3-pyridyl)acetate

The development of asymmetric methodologies is crucial for accessing enantiomerically pure compounds derived from this compound, which is of paramount importance in medicinal chemistry. Research is increasingly focused on the design and application of chiral ligands and catalysts that can effectively control stereochemistry in reactions involving the pyridylacetate core.

A modular approach has been demonstrated for the synthesis of chiral, enantiomerically pure pyridyl alcohols and C2-symmetric 2,2'-bipyridines, where the chirality originates from the chiral pool. diva-portal.org The stereochemical outcome in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) was found to be dictated by the absolute configuration of the carbinol carbon atom, while electronic properties of the ligands had a lesser impact. diva-portal.org For instance, the reduction of N-[1-(6-bromopyridin-2-yl)ethylidene]benzenesulfinamide with DIBAL-H shows a significant increase in facial selectivity compared to the unsubstituted analogue, suggesting that the 6-bromo substituent sterically hinders competing coordination of the pyridyl nitrogen to the reducing agent. unito.it

Chiral vicinal amino alcohols, such as N-benzyl-L-prolinol, have been successfully employed as chiral inducers in the synthesis of complex molecules like Bedaquiline analogues. google.com These inducers can significantly enhance the enantiomeric ratio of the desired product. google.com The synthesis of chiral non-racemic 1-substituted-1-(pyridin-2-yl)methylamines, which are valuable ligands for chiral metal complexes, has been achieved through the diastereoselective reduction of enantiopure N-sulfinylimines. unito.it

| Chiral Method | Key Reagent/Catalyst | Substrate Type | Observation/Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective Reduction | DIBAL-H | N-[1-(6-bromopyridin-2-yl)ethylidene]benzenesulfinamide | High facial selectivity (98.5:1.5 dr); the 6-bromo group enhances stereoselectivity. | unito.it |

| Enantioselective Addition | Chiral Pyridyl Alcohols/Bipyridines | Benzaldehyde and Diethylzinc | Sense of induction is determined by the absolute configuration of the carbinol carbon. | diva-portal.org |

| Chiral Induction | N-benzyl-L-prolinol lithium | 6-bromo-3-benzyl-2-methoxyquinoline | Significantly improves the enantiomeric ratio for Bedaquiline synthesis. | google.com |

| Palladium-Catalysed Allylic Alkylation | Chiral Pyridyl Pyrrolidine/Oxazoline Ligands | 1,3-diphenyl-2-propenyl acetate (B1210297) | Investigation of the influence of ligand steric properties on enantioselectivity. | diva-portal.org |

Photoredox Catalysis and Electrochemistry in its Transformations

Visible-light photoredox catalysis and electrochemistry are emerging as powerful, sustainable tools for the derivatization of pyridyl compounds. These methods allow for novel transformations under mild conditions, often avoiding harsh reagents.

Photoredox catalysis enables the decarboxylative alkylation of a variety of biologically relevant heterocycles using simple carboxylic acid derivatives as alkylating agents. researchgate.net This redox-neutral method provides a facile route to introduce alkyl groups onto the pyridine (B92270) ring. researchgate.net The mechanism often involves the generation of radical intermediates that can engage in C-C bond formation. For instance, the combination of photoredox and enzyme catalysis has been explored for constructing 3-aminoalkyl chromones. acs.org Furthermore, strategies involving photoredox-induced cyclopropane (B1198618) ring-opening can be used for [3+2] cycloadditions, creating complex bicyclic systems. princeton.edu

Electrochemistry offers a unique approach to functionalizing nitrogen-containing organic compounds. researchgate.netrsc.org For example, the electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines has been achieved directly from 2-aminopyridines and α-bromoketones in an undivided cell without any external oxidant. researchgate.netrsc.org This domino condensation/bromination sequence proceeds via the anodic oxidation of the bromide anion. rsc.org Another application is the electrochemical homocoupling of 2-bromomethylpyridines to form 2,2'-bipyridines. researchgate.net The use of pyridinium (B92312) bromide as a mediator in electrochemical transformations allows for the synthesis of complex structures like cyclopropanes in a simple undivided cell. semanticscholar.org These electrochemical methods can be orthogonal to traditional catalytic cross-couplings, allowing for selective reactions on molecules with multiple reactive sites, such as those containing chloro, bromo, and iodo groups. nih.gov

| Methodology | Reaction Type | Key Features | Example Application | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Decarboxylative Alkylation | Redox-neutral, mild conditions, uses carboxylic acids as alkylating agents. | Alkylation of various heterocycles. | researchgate.net |

| Electrochemistry | Domino Condensation/Bromination | No external oxidant, undivided cell, scalable. | Synthesis of 3-bromoimidazo[1,2-a]pyridines. | researchgate.netrsc.org |

| Electrochemistry | meta-C–H Sulfonylation | Orthogonal to traditional cross-coupling, mild conditions. | Late-stage modification of drug-like molecules. | nih.gov |

| Electrochemistry | Homocoupling | Synthesis of symmetrical biaryls. | Synthesis of 2,2'-bipyridines from 2-bromomethylpyridines. | researchgate.net |

| Electrochemistry | Mediated Cyclization | Uses pyridinium bromide as a mediator, no additional conducting salt needed. | Synthesis of cyclopropane-1,1-dicarbonitriles. | semanticscholar.org |

Biocatalytic Approaches for Synthesis and Modification

Biocatalysis is increasingly recognized as a green and highly selective alternative to traditional chemical synthesis. Enzymes offer unparalleled chemo-, regio-, and stereoselectivity for the synthesis and modification of complex pharmaceutical intermediates.

Hydrolases, such as lipases and proteases, are widely used for the kinetic resolution of racemic alcohols and esters. For example, lipase (B570770) QLM has been used for the enantioselective acetylation of a key alcohol intermediate, yielding both the (S)-(-)-alcohol and the (R)-(+)-acetate with high enantiomeric excess (96% ee). uniovi.es This approach is valuable for producing chiral building blocks from racemic precursors that could be derived from this compound.

Reductive amination using enzymes like leucine (B10760876) dehydrogenase and formate (B1220265) dehydrogenase is another powerful tool. This method has been applied to the enantioselective synthesis of (S)-neopentylglycine from the corresponding α-keto acid with high conversion (>95%) and enantioselectivity (>99% ee). researchgate.net Such enzymatic processes can be applied to produce chiral amino acids containing a pyridyl moiety, which are key intermediates for various pharmaceuticals. researchgate.net Furthermore, biocatalytic retrosynthesis approaches are being designed for complex targets, such as D-(2,4,5-trifluorophenyl)alanine, a key precursor for the antidiabetic drug sitagliptin, utilizing methods like reductive amination of a ketoacid or asymmetric reduction of a bromoacrylate. polimi.it

| Enzyme Class | Reaction Type | Substrate Example | Product/Outcome | Reference |

|---|---|---|---|---|

| Lipase (e.g., Lipase QLM) | Enantioselective Acetylation | Methyl 1-(1-hydroxyethyl)pyrido[3,4-b]indole-3-carboxylate | (S)-(-)-alcohol and (R)-(+)-acetate (both 96% ee). | uniovi.es |

| Dehydrogenase (Leucine & Formate) | Reductive Amination | α-Keto acid | (S)-Neopentylglycine (>99% ee). | researchgate.net |

| Protease (e.g., Protex 6L) | Selective Hydrolysis | Di-L-valyl ester of ganciclovir | Mono-L-valyl ester (Valganciclovir). | uniovi.es |

| Microbial Reduction | Enantioselective Reduction | Ethyl 2-oxo-2-(...)-acetate | (R)-alcohol (98.9% ee). | mdpi.com |

Development of New Catalytic Systems for its Derivatization

The development of novel catalytic systems is critical for expanding the synthetic utility of this compound, particularly for functionalizing the C-Br bond. Research is moving towards more sustainable and efficient catalysts, including those based on earth-abundant metals and those featuring advanced ligand designs.

Suzuki-Miyaura cross-coupling is a key transformation for this substrate. Novel pyridine-based Pd(II)-complexes have shown high efficiency for coupling aryl halides in water under microwave irradiation, achieving excellent yields. nih.gov Similarly, catalysts generated in situ from palladium sources and inexpensive imidazole (B134444) ligands exhibit high activity for Suzuki reactions at ambient temperatures. researchgate.net The development of tunable, ferrocene-based unsymmetrical phosphine (B1218219) ligands like MPhos is enabling a variety of Csp2-Csp3 coupling reactions, including Suzuki-Miyaura and Kumada-Corriu, for drug-like molecules. acs.org

There is also a significant push to replace precious metals with earth-abundant alternatives. Pincer complexes based on 3d metals like nickel have demonstrated notable catalytic activity for coupling activated bromo-aryls, with some systems achieving yields greater than 97%. mdpi.com Iron-catalyzed systems, often in combination with ligands like 2,2'-bipyridine, are also being developed for the cross-coupling of aryl halides with alkynes and other partners. beilstein-journals.org These new systems offer the potential for more cost-effective and environmentally friendly syntheses.

| Catalyst System | Reaction Type | Key Features | Substrate Example | Reference |

|---|---|---|---|---|

| Pyridine-based Pd(II)-complex | Suzuki-Miyaura Coupling | Microwave irradiation, reaction in water. | 4-Bromoacetophenone | nih.gov |

| Palladium/Imidazole Ligands | Suzuki-Miyaura Coupling | Inexpensive, commercially available ligands, high activity at ambient temperature. | (4-Bromophenyl)methanol | researchgate.net |

| Ni(II)–POCOP Pincer Complex | Suzuki-Miyaura Coupling | Earth-abundant metal, air-stable, high yields (>97%). | Activated bromo-aryls | mdpi.com |

| Fe(acac)₃ / 2,2'-bipyridine | Sonogashira Coupling | Earth-abundant metal catalyst. | Aryl iodides and terminal alkynes. | beilstein-journals.org |

| MPhos Ligand / Pd Pre-catalyst | Csp2-Csp3 Couplings | Novel, tunable ferrocene-based ligand. | "Drug-like" molecules. | acs.org |

Computational Design of Novel Reactions Involving this compound

Computational chemistry is transitioning from a tool for mechanistic explanation to a predictive engine for reaction discovery. In silico screening and design are accelerating the development of novel transformations for pyridine-containing scaffolds.

Quantum chemical calculations, particularly using methods like the artificial force induced reaction (AFIR), are being used to screen for unexplored multicomponent reactions. researchgate.net This strategy has successfully predicted and led to the experimental realization of a multicomponent N-difluoroalkylative dearomatization of pyridines. researchgate.net By simulating reactions between molecules like difluorocarbene and various unsaturated partners, researchers can identify viable reaction pathways and predict products before entering the lab. researchgate.netdrugtargetreview.com This approach is particularly powerful for discovering transformations that are difficult to access, such as those that break the aromaticity of the pyridine ring. drugtargetreview.com

Molecular docking and quantitative structure-activity relationship (QSAR) studies are also integral to the design of new derivatives. nih.govnih.gov For instance, in silico docking has been used to design imidazo[4,5-b]pyridines as potential enzyme inhibitors. nih.gov By predicting the binding interactions between a designed molecule and a biological target, such as lumazine (B192210) synthase, researchers can prioritize synthetic targets with higher potential for biological activity. nih.gov Density Functional Theory (DFT) studies are routinely used to analyze the electronic properties, such as frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP), of novel pyridine derivatives, providing insights into their reactivity and potential biological activity. mdpi.com

| Computational Method | Purpose | System/Molecule Type Studied | Key Finding/Application | Reference |

|---|---|---|---|---|

| AFIR (Artificial Force Induced Reaction) | Reaction Discovery | Pyridines, difluorocarbene, unsaturated molecules | Predicted and realized a multicomponent N-difluoroalkylative dearomatization of pyridines. | researchgate.net |

| Molecular Docking | Design of Bioactive Molecules | Imidazo[4,5-b]pyridines | Investigated binding interactions with lumazine synthase to guide synthesis of antimicrobial agents. | nih.gov |

| Density Functional Theory (DFT) | Reactivity Analysis | 5-Aryl-2-methylpyridin-3-amine derivatives | Analyzed FMO and MEP to understand electronic properties and reactivity. | mdpi.com |

| In Silico Screening | Reaction Development | N-heterocycles | Developed a suite of 48 reactions producing potentially useful compounds for drug development. | drugtargetreview.com |

| In Silico ADMET Prediction | Drug-Likeness Evaluation | Diethyl pyridinyl phosphonate (B1237965) derivatives | Predicted absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds. | researchgate.net |

Integration into Automated Synthesis Platforms

Automated synthesis platforms, including high-temperature/high-pressure flow reactors and high-throughput experimentation (HTE) systems, are revolutionizing the way chemical libraries are generated. Integrating the synthesis of this compound derivatives into these platforms can dramatically accelerate the drug discovery process.

Continuous flow synthesis has been successfully applied to produce highly functionalized imidazo[1,2-a]pyridines, demonstrating significant advantages over traditional batch methods, including faster reaction times and easier scale-up. nih.gov Automated flow reactors enable the synthesis of fused heterocycles like pyrimidinones (B12756618) and quinolones under high-temperature and high-pressure conditions that are difficult to achieve in batch. acs.org These systems allow for rapid optimization of reaction conditions and can be integrated into multi-step sequences without the need for isolating intermediates. nih.gov

Automated platforms are also being used to generate libraries of compounds for structure-activity relationship (SAR) studies. For example, a diboration-electrocyclization sequence has been used to create a range of pyridine-fused boronic ester building blocks that are amenable to high-throughput synthesis, leading to diverse libraries of biaryl and ether-linked compounds. whiterose.ac.uk This approach, when combined with automated physicochemical and ADME profiling, allows for the accelerated design and optimization of new lead compounds. whiterose.ac.uk The development of fully automated synthesis of radiolabeled pyridine-based agents further highlights the power of these platforms for producing specialized chemical probes. researchgate.net

| Automated Platform | Synthesis Target | Key Advantage | Example Process | Reference |

|---|---|---|---|---|

| Continuous Flow Microreactor | Imidazo[1,2-a]pyridine-2-carboxylic acids | Rapid synthesis, easy scale-up, multi-step synthesis without intermediate isolation. | Condensation of 2-aminopyridines and bromopyruvic acid. | nih.gov |

| High-Throughput Experimentation (HTE) | Fused Pyridine Building Blocks | Rapid generation of compound libraries for SAR studies. | Diboration-electrocyclization followed by Suzuki coupling. | whiterose.ac.uk |

| Modular Synthesis Unit | ¹⁸F-Labeled Pyridine Alkylating Agent | Fully automated synthesis of radiolabeled compounds. | Automated production of [¹⁸F]FPyBrA for oligonucleotide conjugation. | researchgate.net |

| High-Temp/High-Pressure Flow Reactor | Fused Pyrimidinones and Quinolones | Access to reaction conditions difficult in batch, safe handling of reactions. | Thermal cyclization of aminopyrazoles with diethyl ethoxymethylenemalonate. | acs.org |

Conclusion and Outlook

Summary of Key Research Findings and Advances

Methyl 2-(6-bromo-3-pyridyl)acetate has been established as a versatile and valuable building block in organic synthesis. Key research findings have demonstrated its utility in a variety of carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. These advances have enabled the synthesis of a wide range of substituted pyridine (B92270) derivatives, which are important scaffolds in medicinal chemistry and materials science. The development of efficient synthetic routes to this compound has also been a significant area of progress.

Unresolved Challenges and Open Questions

Despite the advances, some challenges remain. The development of more sustainable and cost-effective large-scale manufacturing processes for this compound is an ongoing need. Furthermore, a deeper understanding of the full scope and limitations of its reactivity in various chemical transformations could lead to the discovery of new and unexpected applications. Exploring its potential in asymmetric synthesis to generate chiral molecules is another area that warrants further investigation.

Implications for Organic Synthesis and Drug Discovery

The availability and versatility of this compound have significant implications for both organic synthesis and drug discovery. For synthetic chemists, it provides a readily accessible starting material for the construction of complex molecular architectures. In drug discovery, it serves as a key fragment for the design and synthesis of new therapeutic agents. The ability to easily modify its structure allows for the systematic exploration of structure-activity relationships, a crucial aspect of the drug development process.

Directions for Future Research on this compound

Future research on this compound is likely to focus on several key areas. The development of novel catalytic systems for its functionalization will continue to be a priority. This includes the exploration of new ligands and catalysts that can mediate challenging transformations with high efficiency and selectivity. Another important direction will be its application in the synthesis of novel materials with interesting photophysical or electronic properties. In the realm of medicinal chemistry, its use in the synthesis of targeted therapies and probes for chemical biology will likely expand. The exploration of its biological activity profile and that of its derivatives could also uncover new therapeutic opportunities.

Q & A

Q. Q1. What are common synthetic routes for Methyl 2-(6-bromo-3-pyridyl)acetate?

Methodological Answer: The synthesis typically involves bromination of a pyridine precursor followed by esterification. For example:

Bromination : Introduce bromine at the 6-position of 3-pyridylacetate using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions .

Esterification : React the brominated intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl ester.

Key Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. Q2. How is the compound purified after synthesis?

Methodological Answer :

- Liquid-Liquid Extraction : Separate organic layers using ethyl acetate and water .

- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (e.g., 7:3 ratio) to isolate the product .

- Crystallization : Recrystallize from methanol or ethanol to achieve >95% purity, verified by melting point analysis and HPLC .

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to minimize byproducts like dehalogenated species?

Methodological Answer :

Q. Q4. What strategies resolve low yields in esterification steps?

Methodological Answer :

- Activation of Carboxylic Acids : Pre-activate the acid using DCC/DMAP or employ Mitsunobu conditions .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to reduce hydrolysis .

Structural Characterization

Q. Q5. What crystallographic methods confirm the compound’s structure?

Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Refine using SHELX software to resolve atomic positions and validate the bromine substitution pattern .

- Key Parameters : Report R-factor (<0.05), bond angles, and torsional angles to confirm stereochemistry .

Q. Q6. How do NMR and computational data resolve conflicting structural assignments?

Methodological Answer :

- ²D NMR (COSY, HSQC) : Assign coupled protons and carbons to distinguish between regioisomers (e.g., 5-bromo vs. 6-bromo) .

- DFT Calculations : Compare experimental NMR shifts with Gaussian/B3LYP-predicted values to validate the 6-bromo configuration .

Applications in Research

Q. Q7. How is this compound used in medicinal chemistry studies?

Methodological Answer :

Q. Q8. What computational tools predict its reactivity in cross-coupling reactions?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with palladium catalysts (e.g., Pd(PPh₃)₄) .

- QSAR Models : Train models on bromopyridine derivatives to predict optimal reaction conditions (e.g., solvent, base) .

Safety and Handling

Q. Q9. What safety protocols are critical during synthesis?

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and N95 masks to avoid inhalation/contact .

- Waste Disposal : Collect brominated waste separately and neutralize with NaHCO₃ before disposal .

Data Analysis and Contradictions

Q. Q10. How are discrepancies between experimental and computational LogP values addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.